[2-(Piperidin-2-yl)phenyl]methanol
CAS No.:
Cat. No.: VC13439515
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO |
|---|---|
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | (2-piperidin-2-ylphenyl)methanol |
| Standard InChI | InChI=1S/C12H17NO/c14-9-10-5-1-2-6-11(10)12-7-3-4-8-13-12/h1-2,5-6,12-14H,3-4,7-9H2 |
| Standard InChI Key | QDOBYYMPLNCWDZ-UHFFFAOYSA-N |
| SMILES | C1CCNC(C1)C2=CC=CC=C2CO |
| Canonical SMILES | C1CCNC(C1)C2=CC=CC=C2CO |
Introduction
[2-(Piperidin-2-yl)phenyl]methanol is an organic compound characterized by a piperidine ring substituted with a phenyl group and a hydroxymethyl group at the second carbon atom. This compound belongs to the broader category of piperidine derivatives, which are significant in medicinal chemistry due to their diverse biological activities and therapeutic potentials. The molecular formula for [2-(Piperidin-2-yl)phenyl]methanol is C12H17NO, indicating a molecular weight of approximately 191.27 g/mol .
Synthesis and Industrial Production
The synthesis of [2-(Piperidin-2-yl)phenyl]methanol typically involves several steps that can be optimized for higher efficiency and purity in industrial settings. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are often employed to ensure high-quality products.
Biological Activities and Therapeutic Potential
[2-(Piperidin-2-yl)phenyl]methanol exhibits significant biological activity due to its structural characteristics. Piperidine derivatives are known to interact with various biological targets, including enzymes and receptors, influencing multiple biochemical pathways. This compound has been explored for its potential pharmacological activities, including anticancer, antiviral, and antimicrobial properties. Its ability to modulate cell signaling pathways makes it a candidate for further research in therapeutic applications.
Comparison with Similar Compounds
Several compounds share structural similarities with [2-(Piperidin-2-yl)phenyl]methanol. Notable examples include:
| Compound Name | Structure Feature | Unique Aspect |
|---|---|---|
| Methylphenidate | Piperidine ring with a methyl group | Known stimulant used in ADHD treatment |
| Ethylphenidate | Piperidine ring with an ethyl group | Similar pharmacological properties to methylphenidate |
| Phacetoperane | Another stimulant featuring a piperidine structure | Different pharmacokinetic profile |
| [3-(Piperidin-4-yl)phenyl]methanol | Piperidine at a different position | Potentially different biological activity |
| [4-(Piperidin-4-yl)phenyl]methanol | Different substitution pattern | Unique reactivity based on position of substituents |
What sets [2-(Piperidin-2-yl)phenyl]methanol apart from these similar compounds is its specific substitution pattern and the presence of the hydroxymethyl group, which allows for enhanced reactivity and versatility in chemical modifications.
Research Findings and Applications
Research on [2-(Piperidin-2-yl)phenyl]methanol focuses on understanding its pharmacological potential. Interaction studies assess how the compound interacts with specific enzymes and receptors, influencing metabolic pathways and biological responses. Such research is crucial for evaluating its therapeutic applications in various medical contexts.
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